4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a chemical compound with potential applications in scientific research. The compound is a heterocyclic molecule that contains an oxadiazole ring and an imidazole ring.
Mechanism of Action
The mechanism of action of 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. The compound has been found to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of fungi such as Candida albicans.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and has a high purity. However, one limitation is that the compound may have toxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. One area of interest is the development of new derivatives of the compound with improved pharmacological properties. Another direction is to investigate the mechanism of action of the compound in more detail to better understand its biological effects. Additionally, there is potential for the use of the compound in combination with other drugs for the treatment of various diseases. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its broad-spectrum activity against various microorganisms and cancer cells makes it a valuable tool for biomedical research. Further studies are needed to fully understand the mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves the reaction of 1,2,5-oxadiazole-3-carboximidamide with hydrazine hydrate and formaldehyde. The reaction takes place in the presence of a catalyst and under controlled conditions. The resulting product is a white crystalline powder with a melting point of 280-282°C.
Scientific Research Applications
4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, anticancer, and antifungal activities. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
4-N'-amino-3-N'-hydroxy-1,2,5-oxadiazole-3,4-dicarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N7O2/c5-3(8-7)1-2(4(6)9-12)11-13-10-1/h12H,7H2,(H2,5,8)(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHCMRLDVTXWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1C(=NO)N)C(=NN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1/C(=N\O)/N)/C(=N\N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.